5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one 5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 315694-84-9
VCID: VC21392182
InChI: InChI=1S/C18H12FNO3S2/c19-12-2-4-13(5-3-12)20-17(21)16(25-18(20)24)10-11-1-6-14-15(9-11)23-8-7-22-14/h1-6,9-10H,7-8H2/b16-10+
SMILES: C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)F
Molecular Formula: C18H12FNO3S2
Molecular Weight: 373.4g/mol

5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 315694-84-9

Cat. No.: VC21392182

Molecular Formula: C18H12FNO3S2

Molecular Weight: 373.4g/mol

* For research use only. Not for human or veterinary use.

5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one - 315694-84-9

Specification

CAS No. 315694-84-9
Molecular Formula C18H12FNO3S2
Molecular Weight 373.4g/mol
IUPAC Name (5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C18H12FNO3S2/c19-12-2-4-13(5-3-12)20-17(21)16(25-18(20)24)10-11-1-6-14-15(9-11)23-8-7-22-14/h1-6,9-10H,7-8H2/b16-10+
Standard InChI Key HFTIQBOTFQUSJE-MHWRWJLKSA-N
Isomeric SMILES C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)F
SMILES C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)F
Canonical SMILES C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Fundamental Properties

The compound 5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by specific structural features that contribute to its potential biological activity. This section outlines the fundamental chemical properties of this compound.

Chemical Identification

The compound is uniquely identified through several chemical descriptors that precisely define its molecular structure and properties, as outlined in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number315694-84-9
Molecular FormulaC₁₈H₁₂FNO₃S₂
Molecular Weight373.4 g/mol
IUPAC Name(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChIKeyHFTIQBOTFQUSJE-MHWRWJLKSA-N

The compound possesses a complex structure featuring multiple functional groups that contribute to its chemical reactivity and potential biological interactions. The presence of the 4-fluorophenyl group is particularly noteworthy as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability of drug candidates.

Structural Components

The chemical structure comprises several key components that define its pharmacophoric properties:

  • A 1,3-thiazolidin-4-one core ring system containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with a carbonyl group at position 4

  • A 2-thioxo (C=S) functionality at position 2 of the thiazolidinone ring

  • A 4-fluorophenyl substituent at the nitrogen atom (position 3)

  • A 2,3-dihydro-1,4-benzodioxin group connected via a methylene linker at position 5

  • A double bond with E-configuration connecting the benzodioxin moiety to the thiazolidinone ring

These structural elements collectively determine the compound's physicochemical properties and potential interactions with biological targets. The thiazolidinone scaffold, in particular, has been recognized as a privileged structure in medicinal chemistry due to its versatility and broad spectrum of biological activities.

Synthesis Methodologies

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions that require careful control of reaction conditions to ensure stereoselectivity and high yields.

Characterization Techniques

Characterization of the synthesized compound typically employs multiple analytical techniques to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation and purity assessment

  • Infrared (IR) spectroscopy for identification of functional groups

  • X-ray crystallography for definitive stereochemical assignment when possible

For analogous compounds, the Z-conformation of the exocyclic C=C double bond can often be assigned based on ¹H-NMR data, specifically the appearance of the methine proton in the deshielded region (>δ 7.72 ppm) . Similar spectroscopic criteria might be applicable for confirming the stereochemistry of the target compound.

Structure-Activity Relationships

Understanding the relationships between structural features and biological activity is crucial for the rational design and optimization of thiazolidinone-based therapeutic agents. This section explores key structure-activity relationship (SAR) insights relevant to 5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one.

Core Structure Contributions

The 1,3-thiazolidin-4-one scaffold represents a biologically proven anticancer pharmacophore, with substitution patterns significantly influencing activity profiles . The presence of a 2-thioxo group in the target compound distinguishes it from the more common 2,4-dione derivatives and potentially confers distinct biological properties.

Research on similar compounds indicates that the greatest influence on biological properties is often exerted by the group attached to the carbon atom at the 2-position of the thiazolidinone heterocycle . In particular, 2-aryl-1,3-thiazolidin-4-ones have demonstrated considerable cytotoxic effects against human cancer cell cultures.

Impact of Substitution Patterns

For structurally related compounds, specific substitution patterns have been associated with enhanced biological activity:

  • Electron-donating groups (such as methyl) at the 4-position of the phenyl ring have been linked to increased cytotoxicity against renal adenocarcinoma cells

  • The presence of halogen substituents (particularly fluorine) often enhances metabolic stability and membrane permeability

  • Compounds with 4-hydroxybenzyliden moieties have shown activity against certain protein kinases

The 2,3-dihydro-1,4-benzodioxin group present in the target compound represents a pharmacologically interesting moiety that might contribute to its biological profile through specific receptor interactions or improved physicochemical properties.

Stereochemical Considerations

The E-configuration of the exocyclic double bond in the target compound may significantly influence its biological activity by affecting its binding orientation within target proteins. For analogous compounds, the stereochemistry of this double bond has been found to impact both binding affinity and selectivity for biological targets .

Studies on related thiazolidinones indicate that the Z-conformation of the exocyclic C=C double bond is often associated with higher activity, possibly due to favorable spatial arrangements for target binding . The reported E-configuration in the IUPAC name of the target compound suggests a potentially distinct binding mode that warrants specific investigation.

Physicochemical Properties and ADME Profile

The physicochemical properties of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one are crucial determinants of its drug-likeness and potential pharmaceutical applications.

Physical Characteristics

At ambient conditions, compounds of this class typically exist as stable solids with characteristic melting points. The presence of both hydrophobic (aromatic rings) and hydrophilic (carbonyl, thioxo) groups contributes to a balanced lipophilicity profile, which is important for membrane permeability and oral bioavailability.

Research Status and Future Directions

Current research on 5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one appears to be in its early stages, with significant opportunities for further investigation across multiple domains.

Current Research Landscape

The available literature suggests that while the broader class of thiazolidinone derivatives has been extensively studied, specific research on this particular compound remains limited. The compound is currently positioned primarily as a research tool rather than a therapeutic agent, as indicated by its designation for "research use only".

Areas that appear to have received some attention include:

  • Chemical synthesis and characterization

  • Preliminary structure-activity relationship studies for the broader class of compounds

  • Basic physicochemical property assessments

Promising Research Avenues

Several promising directions for future research on this compound can be identified:

  • Comprehensive biological activity screening: Systematic evaluation against diverse cancer cell lines, enzyme targets, and infectious agents to fully characterize its biological profile

  • Mechanism of action studies: Investigation of cellular pathways and molecular targets affected by the compound, particularly in cancer cell models

  • Structure optimization: Design and synthesis of structural analogs with modifications at key positions to enhance potency, selectivity, and pharmacokinetic properties

  • Detailed SAR analysis: Establishment of precise correlations between structural features and biological activities to guide further optimization efforts

  • Combination studies: Evaluation of potential synergistic effects when combined with established therapeutic agents

Technological Approaches

Advanced technological approaches that could accelerate research on this compound include:

  • High-throughput screening: Automated testing against large panels of biological targets to identify promising activities

  • Computational modeling: Application of molecular docking, molecular dynamics simulations, and QSAR (Quantitative Structure-Activity Relationship) models to predict binding modes and guide structural optimization

  • Advanced synthetic methodologies: Development of more efficient synthetic routes, potentially employing flow chemistry or enzymatic catalysis

  • Nanotechnology-based delivery systems: Exploration of nanoformulations to overcome potential solubility or bioavailability limitations

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